O-(3-Chloroallyl)hydroxylamine

説明

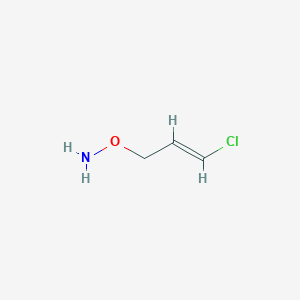

O-(3-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. It is an amine-based compound that can be used as an intermediate in pharmaceutical synthesis . This compound is known for its clear, colorless appearance and is typically stored under inert atmosphere conditions at temperatures below -20°C .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of O-(3-Chloroallyl)hydroxylamine involves the reaction of 3-bromo-2-chloropropene with hydroxylamine or its salts. The process typically includes the following steps :

Reaction of 3-bromo-2-chloropropene: 3-bromo-2-chloropropene (1.4 mL, 13 mmol, 1.1 equivalents) is added to dichloromethane.

Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene: 1,8-diazabicyclo[5.4.0]undec-7-ene (1.8 mL, 12 mmol, 1.0 equivalents) is added to the solution.

Stirring with N-hydroxyphthalimide: The mixture is stirred with N-hydroxyphthalimide (2.0 g, 12 mmol, 1.0 equivalents) in NN-dimethylformamide (30 mL) at 23°C for 18 hours.

Dilution and Filtration: The reaction mixture is diluted with 1M hydrochloric acid (300 mL), and the resulting white precipitate is filtered and washed with water.

Addition of Hydrazine Hydrate: The precipitate is dissolved in dichloromethane (53 mL), and hydrazine hydrate (570 μL, 12 mmol, 1.1 equivalents) is added. The mixture is stirred at 23°C for 18 hours.

Extraction and Drying: The reaction mixture is filtered, diluted with 0.1M sodium hydroxide (200 mL), and extracted with dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Oximes, nitroso compounds.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

O-(3-Chloroallyl)hydroxylamine has several applications in scientific research, including:

作用機序

The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as a radical scavenger, inhibiting enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair . This inhibition can lead to reduced bacterial proliferation and potential antibacterial effects .

類似化合物との比較

- (E)-O-(3-Chloro-2-propenyl)hydroxylamine

- (3-trans-Chloroallyl)oxyamine hydrochloride

- Hydroxylamine derivatives

Comparison: O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl group, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives.

生物活性

O-(3-Chloroallyl)hydroxylamine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes findings on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of both an allyl group and a hydroxylamine functional group, which contribute to its reactivity and biological activity. The molecular formula is CHClNO, with a molecular weight of approximately 109.55 g/mol. The compound is soluble in methanol and exhibits a pale yellow crystalline appearance.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its antimicrobial properties. Recent studies have indicated that hydroxylamine derivatives can serve as effective antibacterial agents against various Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated several hydroxylamine derivatives, including this compound, against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined, revealing promising antibacterial effects, particularly against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Escherichia coli | < 60 |

| Pseudomonas aeruginosa | < 70 |

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways. Hydroxylamines are known to react with various biological targets, potentially leading to oxidative stress within microbial cells.

Case Studies

- Antibacterial Efficacy : In a controlled study, this compound was tested alongside established antibiotics. The results indicated that this compound could enhance the efficacy of conventional treatments against resistant bacterial strains, suggesting a potential role as an adjuvant therapy .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in murine macrophage cells. The results showed that while exhibiting antibacterial properties, the compound maintained a favorable therapeutic index (TI), indicating low toxicity relative to its antimicrobial efficacy .

Table 2: Cytotoxicity and Therapeutic Index

| Compound | CC50 (μg/mL) | MIC (μg/mL) | TI (CC50/MIC) |

|---|---|---|---|

| This compound | >100 | <60 | >1.67 |

特性

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。